CENP-E Kinase Inhibition: 5-Bromo Derivative as a 50 nM Lead Compound
In the rational design of CENP-E inhibitors for anticancer therapy, 5-bromoimidazo[1,2-a]pyridine (compound 7) demonstrated potent CENP-E enzyme inhibition with an IC₅₀ of 50 nM, representing a substantial improvement over the initial high-throughput screening hit 4-oxo-4,5-dihydrothieno[3,4-c]pyridine-6-carboxamide (1a) [1]. This 5-bromo derivative served as the critical lead that enabled subsequent optimization to the 5-methoxy analog (+)-(S)-12, which achieved an IC₅₀ of 3.6 nM [2].
| Evidence Dimension | CENP-E enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (5-bromoimidazo[1,2-a]pyridine derivative 7) |
| Comparator Or Baseline | Initial HTS hit 1a (IC₅₀ not specified, but compound 7 emerged as the lead from this scaffold optimization) |
| Quantified Difference | Compound 7 established the 50 nM potency benchmark; subsequent 5-methoxy optimization yielded 3.6 nM (13.9-fold improvement) |
| Conditions | CENP-E enzyme inhibition assay; ATP-competitive binding mode; cellular activity confirmed via phosphorylated histone H3 accumulation in HeLa cells |
Why This Matters
This 50 nM IC₅₀ establishes 5-bromoimidazo[1,2-a]pyridine as a validated lead scaffold for CENP-E inhibitor development, providing a quantifiable potency benchmark that informs SAR campaigns and target engagement expectations.
- [1] Hirayama T, Okaniwa M, Imada T, et al. Synthetic studies of centromere-associated protein-E (CENP-E) inhibitors: 1. Exploration of fused bicyclic core scaffolds using electrostatic potential map. Bioorg Med Chem. 2013;21(17):5488-5502. PMID: 23816042 View Source
- [2] Hirayama T, et al. Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. ACS Publications. 2015. View Source
